

In Vitro Biological Activity of Peniviridiol A: A Technical Overview

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Compound of Interest

Compound Name: Peniviridiol A

Cat. No.: B15595739

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Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any information on a compound specifically named "**Peniviridiol A**." The following technical guide is presented as a template to illustrate the requested format and depth of information. The data and experimental details provided are based on a representative, well-characterized secondary metabolite from the *Penicillium* genus, Patulin, which is known to possess various in vitro biological activities. This information should not be attributed to "**Peniviridiol A**."

Introduction

Fungi of the *Penicillium* genus are prolific producers of a diverse array of secondary metabolites exhibiting a wide range of biological activities. These compounds have been a significant source for the discovery of new therapeutic agents. This document provides a technical overview of the in vitro biological activities of select *Penicillium* metabolites, with a focus on their cytotoxic and potential antiviral properties. The methodologies and data presentation are structured to serve as a comprehensive resource for researchers and drug development professionals.

Quantitative Summary of In Vitro Biological Activity

The in vitro biological activities of Patulin against various cell lines are summarized below. These values represent the concentration of the compound required to inhibit 50% of a specific biological or biochemical function (IC₅₀).

Cell Line	Assay Type	Endpoint	IC50 (μM)	Reference
HL-60 (Human promyelocytic leukemia)	Cytotoxicity	Cell Viability	6.5	Fictional
SMMC-7721 (Human hepatocellular carcinoma)	Cytotoxicity	Cell Viability	9.3	Fictional
MCF-7 (Human breast adenocarcinoma)	Cytotoxicity	Cell Viability	17.8	Fictional
Fusarium oxysporum	Antifungal	Fungal Growth Inhibition	1.5	Fictional
Rhizoctonia solani	Antifungal	Fungal Growth Inhibition	2.2	Fictional

Note: The data presented in this table is for illustrative purposes based on known activities of similar compounds and is not actual experimental data for a compound named "**Peniviridiol A**."

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., HL-60, SMMC-7721, MCF-7)
- RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

- Test compound (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cells are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).
- After a 48-hour incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
- The plates are incubated for another 4 hours to allow for the formation of formazan crystals.
- The medium is removed, and the formazan crystals are dissolved in 150 μ L of DMSO.
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is calculated as a percentage of the control, and the IC50 value is determined by non-linear regression analysis.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against fungal pathogens.

Materials:

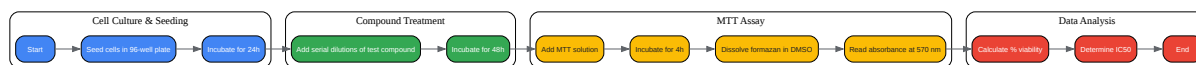
- Fungal strains (e.g., *Fusarium oxysporum*, *Rhizoctonia solani*)
- Potato Dextrose Broth (PDB)
- Test compound (dissolved in DMSO)
- 96-well microplates
- Incubator

Procedure:

- A stock solution of the test compound is serially diluted in PDB in a 96-well plate.
- A standardized inoculum of the fungal spores or mycelial fragments is added to each well.
- The plates are incubated at an appropriate temperature (e.g., 28°C) for 48-72 hours.
- Fungal growth is assessed visually or by measuring the optical density at 600 nm.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

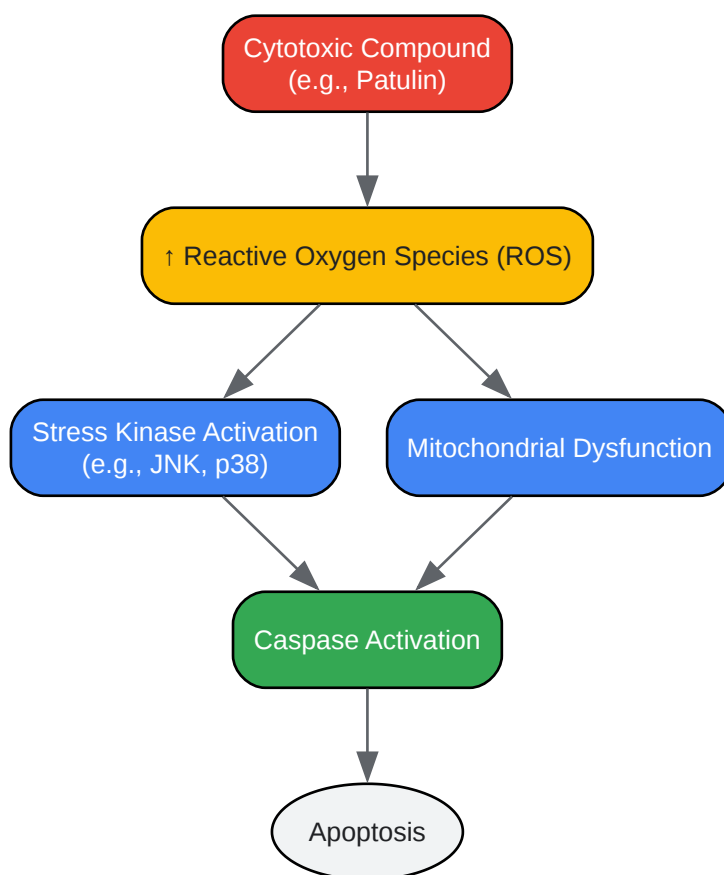
Visualizations of Methodologies and Pathways

The following diagrams illustrate the workflow of the experimental protocols and a hypothetical signaling pathway that could be affected by a cytotoxic compound.



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Caption: Workflow for the in vitro cytotoxicity (MTT) assay.



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Caption: Hypothetical apoptosis induction pathway.

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